5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
(NE)-N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDTXNSWRDGRC-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves several steps. One common method includes the reaction of 4-methyl-1,3-thiazol-2-amine with an appropriate oxime derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The thiazole ring can interact with various enzymes, modulating their activity. These interactions can lead to changes in cell signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine are highlighted through comparisons with analogous thiazol-2-amine derivatives. Key differences in substituents, pharmacological profiles, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Findings
Substituent Effects on Bioactivity: The hydroxyiminoethyl group in the target compound introduces hydrogen-bond donor/acceptor properties, which may enhance interactions with polar residues in enzyme active sites or receptors. This contrasts with halogenated analogs (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine), where halogens increase lipophilicity and may improve blood-brain barrier penetration but reduce solubility .
In contrast, halogenated or alkyl-substituted derivatives (e.g., benzyl or chlorophenylmethyl groups) exhibit greater conformational rigidity.
Therapeutic Applications: The target compound’s hydroxyiminoethyl group may mimic pharmacophores seen in kinase inhibitors or metal-chelating agents, suggesting unexplored applications in cancer or neurodegenerative diseases. Aminoethyl-substituted analogs demonstrate validated efficacy in neurological models, indicating that the target compound’s structural similarity warrants further testing in CNS disorder assays .
Biological Activity
5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure, which includes a hydroxymine functional group, suggests possible mechanisms of action that warrant investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- A thiazole ring, which is known for its biological activity.
- A hydroxymine group that may enhance reactivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and antiviral properties. The following sections detail specific findings from recent studies.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. Notable findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | Inhibition of protein synthesis |
| Escherichia coli | 125 µg/mL | Disruption of cell wall synthesis |
| Klebsiella pneumoniae | 15.6 µg/mL | Inhibition of nucleic acid production |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, with a bactericidal mechanism involving inhibition of protein synthesis pathways .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against various viruses:
| Virus | Effective Concentration (EC50) | Therapeutic Index (TI) |
|---|---|---|
| HIV-1 | 3.98 µM | >105.25 |
| Tobacco Mosaic Virus | 58.7 µg/mL | Not specified |
The high therapeutic index against HIV-1 suggests that this compound is not only effective at inhibiting viral replication but also exhibits low cytotoxicity to host cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the replication of bacteria and viruses, such as reverse transcriptase in HIV.
- Disruption of Cellular Processes : By interfering with protein synthesis and nucleic acid production, the compound can effectively halt the growth and proliferation of pathogenic microorganisms.
Case Studies
Several case studies highlight the efficacy of this compound in laboratory settings:
- In Vitro Study on HIV : A study demonstrated that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures, indicating its potential as an anti-HIV therapeutic agent .
- Bacterial Infection Model : In a mouse model infected with Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load and improved survival rates compared to controls .
Q & A
Q. What are the common synthetic routes for 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine?
Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example:
- Route 1 (Thiadiazole backbone): Reacting substituted carboxylic acids with thiosemicarbazides in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation .
- Route 2 (Thiazole derivatives): Condensation of aldehydes with aminothiazoles in acetic acid under reflux (3–5 hours), with recrystallization from DMF/acetic acid mixtures .
- Key reagents: Sodium acetate, POCl₃, or triethylamine as catalysts. Yield optimization often requires precise stoichiometric ratios and temperature control .
Q. How is the compound characterized structurally?
Methodological Answer: Characterization employs:
- Spectroscopy:
- IR: Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H at 3300–3500 cm⁻¹) .
- NMR: ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR identifies thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 305 [M+1] for thiazole derivatives) .
- Elemental Analysis: Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What solvents and catalysts are optimal for its synthesis?
Methodological Answer:
- Solvents: Acetic acid (for reflux), DMF/water (recrystallization), or ethanol (washing) .
- Catalysts: Triethylamine (for cycloaddition reactions) or POCl₃ (for thiosemicarbazide cyclization) .
- Critical Note: Solvent polarity affects reaction kinetics; non-polar solvents may reduce byproduct formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Temperature: Higher temperatures (e.g., 90°C vs. 70°C) accelerate cyclization but may degrade sensitive groups. Controlled reflux with a Dean-Stark trap prevents solvent loss .
- pH Control: Ammonia solution (pH 8–9) precipitates the product without decomposing the hydroxyimino group .
- Catalyst Screening: Triethylamine vs. pyridine: Triethylamine reduces side reactions in thiazole syntheses (yield increases from 60% to 85%) .
Q. How to resolve discrepancies in spectroscopic data for structural confirmation?
Methodological Answer:
- X-ray Crystallography: Resolves ambiguities in NMR/IR assignments (e.g., distinguishing tautomeric forms of the hydroxyimino group) .
- 2D NMR (COSY, HSQC): Maps proton-carbon correlations, clarifying overlapping signals in crowded spectra .
- Case Study: A 2022 study resolved conflicting IR peaks (C=N vs. C=O) by comparing computed (DFT) and experimental spectra .
Q. What in vitro models are suitable for assessing its bioactivity?
Methodological Answer:
- Anticancer Screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to cisplatin controls .
- Antimicrobial Testing: Agar dilution against S. aureus or E. coli (MIC ≤ 25 µg/mL indicates potency) .
- Mechanistic Studies: Fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., COX-2) .
Q. What computational methods predict its reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: B3LYP/SDD models analyze bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution to predict nucleophilic sites .
- Molecular Docking (AutoDock Vina): Simulates binding to target proteins (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17). Docking scores < -7.0 kcal/mol suggest strong affinity .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does substituent variation impact biological activity?
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification: Column chromatography is effective for small scales but impractical for >10 g. Alternative: Recrystallization with DMF/ethanol (80:20) reduces cost .
- Byproduct Management: HPLC monitoring (C18 column, acetonitrile/water gradient) identifies impurities early .
- Safety: POCl₃ requires strict anhydrous conditions to avoid HCl gas release .
Q. How to address stability issues in aqueous solutions?
Methodological Answer:
- pH Adjustment: Buffers (pH 6–7) prevent hydrolysis of the hydroxyimino group.
- Lyophilization: Freeze-drying in 5% mannitol improves shelf life (>12 months at -20°C) .
- Degradation Study: Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS identifies major degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
